molecular formula C17H17ClN2O2 B379381 1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole

1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole

Cat. No.: B379381
M. Wt: 316.8g/mol
InChI Key: ZCJURCUVGVEZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity, and a phenoxyethyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the phenoxyethyl group. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance its binding affinity to these targets, leading to modulation of their activity. The benzimidazole core can interact with various biological pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole is unique due to the combination of the benzimidazole core and the phenoxyethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole

InChI

InChI=1S/C17H17ClN2O2/c1-21-12-17-19-14-7-3-4-8-15(14)20(17)10-11-22-16-9-5-2-6-13(16)18/h2-9H,10-12H2,1H3

InChI Key

ZCJURCUVGVEZBL-UHFFFAOYSA-N

SMILES

COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3Cl

Origin of Product

United States

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